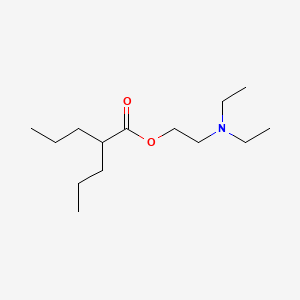
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester is a chemical compound that belongs to the ester class of organic compounds. Esters are derived from carboxylic acids and alcohols. This particular ester is synthesized from valeric acid, which is a straight-chain alkyl carboxylic acid, and 2-(diethylamino)ethanol. Valeric acid is known for its unpleasant odor and is found in the perennial flowering plant Valeriana officinalis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester typically involves the esterification of valeric acid with 2-(diethylamino)ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, valeric acid can be produced by the oxo process from 1-butene and syngas, forming valeraldehyde, which is then oxidized to valeric acid. The esterification process is similar to the laboratory method but is scaled up to accommodate larger quantities. The reaction parameters such as catalyst weight, reaction time, alcohol molar ratio, and reaction temperature are optimized to achieve high conversion rates and selectivity .
化学反应分析
Types of Reactions
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to valeric acid and 2-(diethylamino)ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Valeric acid and 2-(diethylamino)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of perfumes, flavors, and as a solvent in various industrial processes.
作用机制
The mechanism of action of valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing valeric acid and 2-(diethylamino)ethanol. These products can then interact with various enzymes and receptors, influencing metabolic pathways and physiological processes .
相似化合物的比较
Similar Compounds
Ethyl valerate: An ester of valeric acid and ethanol, used in perfumes and flavors.
Pentyl valerate: Another ester of valeric acid, used as a flavoring agent.
Isovaleric acid esters: Esters derived from isovaleric acid, known for their distinct odors and uses in the fragrance industry.
Uniqueness
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester is unique due to its specific structure, which combines the properties of valeric acid and 2-(diethylamino)ethanol. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
属性
CAS 编号 |
22632-78-6 |
|---|---|
分子式 |
C14H29NO2 |
分子量 |
243.39 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 2-propylpentanoate |
InChI |
InChI=1S/C14H29NO2/c1-5-9-13(10-6-2)14(16)17-12-11-15(7-3)8-4/h13H,5-12H2,1-4H3 |
InChI 键 |
RNPQWASFZKHZRN-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC)C(=O)OCCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















